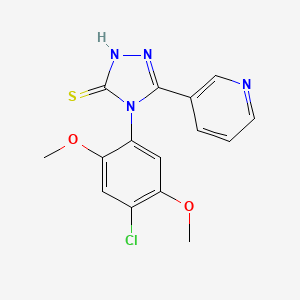

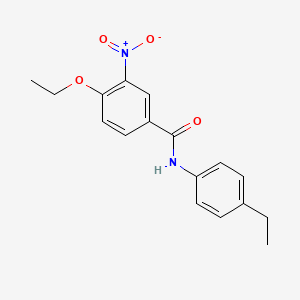

4-(4-chloro-2,5-dimethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 4-(4-chloro-2,5-dimethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol and its derivatives typically involves multi-step reactions. Starting materials such as 4-amino-3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole are treated with selected aldehydes, followed by reduction processes to yield various derivatives. These synthesis methods are characterized by their ability to produce a wide range of compounds from a common precursor, allowing for the exploration of chemical space around the core triazole structure (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of related triazole derivatives has been extensively studied using X-ray crystallography, NMR, IR, and UV spectroscopy. These studies confirm the existence of molecules in their expected tautomeric forms and reveal detailed information about their geometric structure, including bond lengths, angles, and dihedral angles, which indicate the planarity or non-planarity of the molecules and the orientation of substituent groups (Yeo et al., 2019).

Chemical Reactions and Properties

Triazole derivatives exhibit a variety of chemical behaviors, including reactions with aldehydes to form Schiff bases and cyclo-condensation with thioacetic acid. These reactions are fundamental for generating a diverse array of triazole-based compounds with potential biological activities. The ability to undergo these reactions is a testament to the versatile chemical nature of the triazole core (Dave et al., 2007).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in biological systems and their potential applications. These properties are determined through a combination of experimental techniques, including single-crystal X-ray diffraction and spectroscopic methods, providing insights into the stability and solubility of these compounds (Gotsulya et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as reactivity, stability, and hydrogen bonding capability, are influenced by their molecular structure. Studies have shown that these compounds can engage in a range of intermolecular interactions, which can affect their binding to biological targets and their overall biological activity. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces, highlighting the importance of structural features in determining the chemical properties of triazole derivatives (Labanauskas et al., 2001).

properties

IUPAC Name |

4-(4-chloro-2,5-dimethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c1-21-12-7-11(13(22-2)6-10(12)16)20-14(18-19-15(20)23)9-4-3-5-17-8-9/h3-8H,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPWVVFIRMBIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2C(=NNC2=S)C3=CN=CC=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chloro-2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[4-(propionylamino)phenyl]butanamide](/img/structure/B5883594.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5883618.png)

![4-methoxy-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5883644.png)

![6-chloro-2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5883652.png)

![N-[4-(aminosulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5883674.png)

![3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5883692.png)

![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5883698.png)